molecular formula C16H16N2O2 B1182952 ethyl 3-(1H-perimidin-2-yl)propanoate

ethyl 3-(1H-perimidin-2-yl)propanoate

Cat. No.: B1182952
M. Wt: 268.316
InChI Key: NPSXFYFUCZKKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1H-perimidin-2-yl)propanoate is a synthetic organic compound featuring a perimidine heterocycle linked to a propanoate ester. Perimidine derivatives are known for their applications in medicinal chemistry and material science due to their aromatic and electron-rich structures.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.316

IUPAC Name

ethyl 3-(1H-perimidin-2-yl)propanoate

InChI

InChI=1S/C16H16N2O2/c1-2-20-15(19)10-9-14-17-12-7-3-5-11-6-4-8-13(18-14)16(11)12/h3-8H,2,9-10H2,1H3,(H,17,18)

InChI Key

NPSXFYFUCZKKFP-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=NC2=CC=CC3=C2C(=CC=C3)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on propanoate esters with varying substituents, such as ethyl 3-(methylthio)propanoate and ethyl 3-phenyl-2-(piperidin-1-yl)propanoate. Below is a comparative analysis:

Table 1: Key Properties of Ethyl Propanoate Derivatives

Compound Name CAS Number Molecular Formula Key Applications/Findings Reference
Ethyl 3-(methylthio)propanoate Not provided C₆H₁₀O₂S Aroma compound in pineapple pulp/core; high odor activity value (91.21 µg·kg⁻¹ in pulp)
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate 122806-10-4 C₁₆H₂₃NO₂ Laboratory research use; limited safety/toxicity data
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Not provided C₉H₁₂N₂O₃S₂ Antimicrobial activity against Gram-positive bacteria and fungi
Ethyl 3-(1H-perimidin-2-yl)propanoate Not available C₁₄H₁₄N₂O₂ No direct data in evidence; inferred stability/reactivity based on perimidine analogs N/A

Key Observations :

Aroma vs. Bioactivity: Ethyl 3-(methylthio)propanoate is a key volatile ester in pineapple, contributing fruity/sulfurous notes . Its odor activity value (OAV) in pulp (91.21 µg·kg⁻¹) surpasses many esters like ethyl hexanoate . In contrast, ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate exhibits antimicrobial properties, suggesting functional versatility of the propanoate backbone .

Safety and Handling: Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate requires stringent respiratory protection (e.g., P95 masks) and full chemical suits due to undefined hazards .

Structural Influence on Properties :

  • Substitutents like methylthio (–SCH₃) enhance volatility and aroma contribution , while bulky groups (e.g., piperidinyl) reduce volatility and increase steric hindrance .
  • The perimidine moiety in the target compound may confer fluorescence or π-stacking abilities, but this remains speculative without experimental data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.